4-[(6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol
4-[(6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol
Neferine, is a major alkaloid present in the green embryos of Nelumbo nucifera Gaertn with anti-arrhythmia, anti-hypertensive and vaso-relaxant properties , also a NF-κB inhibitor.target: NF-κB [1]IC50: 1.25 uM ( neonatal rat CMs ) [4]In vitro: protective role of neferine against hypoxia induces oxidative stress by reactive oxygen species (ROS) scavenging and prevention of NF-κB nuclear translocation. Pretreatment with neferine inhibits autophagy induction by activating Akt/mTOR pathway and down regulating Beclin 1, PI3KCIII and LC3B-II in cells exposed to hypoxia. [1]Nef inhibits NF-κB there by inhibiting the expression of its downstream regulator COX-2. Nef significantly inhibited the ROS dependent mitochondrial mediated apoptosis induced during hypoxia. [2] Nferine inhibits ceardiac fibroblast proliferation, migration, and differentiation into myofibroblasts. neferine reduced high-glucose-induced collagen production and inhibited TGF-β1-Smad, ERK and p38 MAPK signaling activation in cardiac fibroblasts. [3]In vivo: Neferine prevented diabetes-induced cardiacfibrosis in vivo. [3] Neferine shows stronger blocking effect in rat neonatal CMs than liensinine. The IC50 of neferine was 1.25 uM on neonatal rat CMs. [4]
Brand Name:
Vulcanchem
CAS No.:
2292-16-2
VCID:
VC0003970
InChI:
InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32-/m1/s1
SMILES:
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC
Molecular Formula:
C38H44N2O6
Molecular Weight:
624.8 g/mol
4-[(6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol
CAS No.: 2292-16-2
Inhibitors
VCID: VC0003970
Molecular Formula: C38H44N2O6
Molecular Weight: 624.8 g/mol
CAS No. | 2292-16-2 |
---|---|
Product Name | 4-[(6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol |
Molecular Formula | C38H44N2O6 |
Molecular Weight | 624.8 g/mol |
IUPAC Name | 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol |
Standard InChI | InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32-/m1/s1 |
Standard InChIKey | MIBATSHDJRIUJK-ROJLCIKYSA-N |
Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC |
SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC |
Canonical SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC |
Description | Neferine, is a major alkaloid present in the green embryos of Nelumbo nucifera Gaertn with anti-arrhythmia, anti-hypertensive and vaso-relaxant properties , also a NF-κB inhibitor.target: NF-κB [1]IC50: 1.25 uM ( neonatal rat CMs ) [4]In vitro: protective role of neferine against hypoxia induces oxidative stress by reactive oxygen species (ROS) scavenging and prevention of NF-κB nuclear translocation. Pretreatment with neferine inhibits autophagy induction by activating Akt/mTOR pathway and down regulating Beclin 1, PI3KCIII and LC3B-II in cells exposed to hypoxia. [1]Nef inhibits NF-κB there by inhibiting the expression of its downstream regulator COX-2. Nef significantly inhibited the ROS dependent mitochondrial mediated apoptosis induced during hypoxia. [2] Nferine inhibits ceardiac fibroblast proliferation, migration, and differentiation into myofibroblasts. neferine reduced high-glucose-induced collagen production and inhibited TGF-β1-Smad, ERK and p38 MAPK signaling activation in cardiac fibroblasts. [3]In vivo: Neferine prevented diabetes-induced cardiacfibrosis in vivo. [3] Neferine shows stronger blocking effect in rat neonatal CMs than liensinine. The IC50 of neferine was 1.25 uM on neonatal rat CMs. [4] |
Synonyms | neferine |
Reference | [1]. Baskaran R et al. Neferine prevents autophagy induced by hypoxia through activation of Akt/mTOR pathway and Nrf2 in muscle cells. Biomed Pharmacother. 2016 Aug 29;83:1407-1413. [2]. Baskaran R et al. Neferine prevents NF-κB translocation and protects muscle cells from oxidative stress and apoptosis induced by hypoxia. Biofactors. 2016 Jul 8;42(4):407-17. [3]. Liu X et al. Neferine inhibits proliferation and collagen synthesis induced by high glucose in cardiac fibroblasts and reduces cardiac fibrosis in diabetic mice. Oncotarget. 2016 Aug 11. [4]. Yu Y et al. Liensinine- and Neferine-Induced Cardiotoxicity in Primary Neonatal Rat Cardiomyocytes and Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes. Int J Mol Sci. 2016 Jan 29;17(2). |
PubChem Compound | 159654 |
Last Modified | Nov 12 2021 |
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